Lipophilicity (XLogP3) Divergence Across Substituents
The 4‑methoxy derivative displays a computed XLogP3 of 1.9, placing it in a more polar window compared with the 4‑chloro (XLogP3 = 2.6), 4‑fluoro (XLogP3 = 2.1), and 4‑bromo (XLogP3 = 2.9) analogues. The 3‑methoxy positional isomer shares an identical XLogP3, retaining the same partitioning behavior, but differs in molecular shape and electrostatic potential distribution. Lower logP correlates with improved aqueous solubility and reduced non‑specific protein binding, which can enhance assay reproducibility in biochemical screens [REFS‑1][REFS‑2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4‑Chloro: XLogP3 = 2.6; 4‑Fluoro: XLogP3 = 2.1; 4‑Bromo: XLogP3 = 2.9; 3‑Methoxy: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 (target – 4‑Cl) = −0.7; Δ (target – 4‑F) = −0.2; Δ (target – 4‑Br) = −1.0 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15). |
Why This Matters
A logP difference of 0.7–1.0 units corresponds to an approximately 5‑ to 10‑fold difference in octanol/water partitioning, which directly impacts solubility, membrane permeability, and off‑target binding in cell‑based assays, making the 4‑OMe compound the preferred choice when lower lipophilicity is desired.
- [1] PubChem Compound Summary, CID 43663944, 4-methoxy-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/43663944 (accessed 2026‑04‑27). View Source
- [2] Kuujia.com compound data page for 4-chloro-N-(1,2,3-thiadiazol-4-yl)methylaniline (CAS 1156897‑40‑3). URL: https://www.kuujia.com/cas-1156897-40-3.html (accessed 2026‑04‑27). View Source
